1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene
Overview
Description
1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with chlorine and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Friedel-Crafts Alkylation and Acylation: These reactions form carbon-carbon bonds when treated with alkyl or acyl halides in the presence of a strong Lewis acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Alkyl or Acyl Halides: Used in Friedel-Crafts reactions.
Lewis Acids (e.g., AlCl3): Catalysts for Friedel-Crafts reactions.
Electrophiles: Various electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Friedel-Crafts alkylation can yield alkyl-substituted benzene derivatives, while electrophilic aromatic substitution can produce various substituted benzene compounds.
Scientific Research Applications
1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The specific pathways and molecular targets depend on the context of its use and the specific reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-chloro-3-nitrobenzene: Similar in structure but with a nitro group instead of the trifluoromethyl group.
1-chloro-4-trifluoromethylbenzene: Similar but with the trifluoromethyl group directly attached to the benzene ring.
Uniqueness
1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3O/c17-12-7-4-8-13(9-12)22-10-14(15(18)16(19,20)21)11-5-2-1-3-6-11/h1-10,15H/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYWMGJCGMIVLX-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=COC2=CC(=CC=C2)Cl)C(C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\OC2=CC(=CC=C2)Cl)/C(C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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